Selectivity Advantage: Lack of Inhibition Against Human Nicotinate Phosphoribosyltransferase (NAPRT) Compared to Other Analogs
Methyl 4-hydroxynicotinate (as the acid, 4-hydroxy-nicotinate) exhibits a unique selectivity profile by showing no inhibitory activity against human nicotinate phosphoribosyltransferase (NAPRT) in human platelet lysate. This is in stark contrast to other nicotinic acid analogs evaluated in the same study, which demonstrated quantifiable inhibition [1].
| Evidence Dimension | Enzyme Inhibition |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Nicotinic acid analogs (unspecified) |
| Quantified Difference | Qualitative difference; target compound is a non-inhibitor in a class where inhibition is common. |
| Conditions | Assay: Nicotinate phosphoribosyltransferase activity in human platelet lysate (1971) |
Why This Matters
This selectivity prevents unintended modulation of the NAD+ salvage pathway, a crucial consideration for in vitro and in vivo studies where metabolic integrity must be maintained.
- [1] BRENDA Enzyme Database. (1971). Inhibition of nicotinate phosphoribosyltransferase in human platelet lysate by nicotinic acid analogs. *Biochemical Pharmacology*, 20, 2903-2906. View Source
